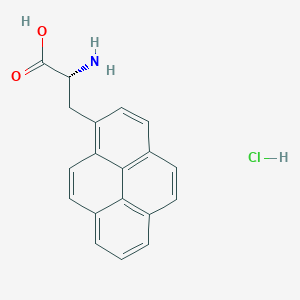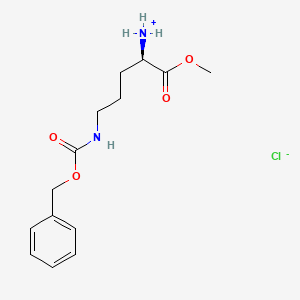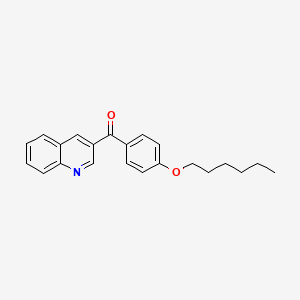
4-(2,3-Dimethoxybenzoyl)quinoline; 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of interest in many studies . For instance, one method involves the reaction of 1-(2-aminophenyl) ethenone with pentane-2,4-dione using 4-toluenesulfonic acid (TsOH.H2O), magnesium chloride (MgCl2.6H2O), or cupric nitrate (Cu(NO3)2.3H2O) as a catalyst at 80 °C .Molecular Structure Analysis
The molecular structure of 4-(2,3-Dimethoxybenzoyl)quinoline; 97% is represented by the formula C18H15NO3. This indicates that the compound consists of 18 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms.Chemical Reactions Analysis
Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .Applications De Recherche Scientifique
4-(2,3-Dimethoxybenzoyl)quinoline; 97% has a variety of applications in scientific research. It has been used in studies of the structure and function of enzymes, as well as in studies of the structure and function of proteins. Additionally, 4-(2,3-Dimethoxybenzoyl)quinoline; 97% has been used in studies of the structure and function of DNA and RNA, as well as in studies of the structure and function of lipids. 4-(2,3-Dimethoxybenzoyl)quinoline; 97% has also been used in studies of the structure and function of carbohydrates, as well as in studies of the structure and function of proteins.
Mécanisme D'action
Target of Action
Quinoline-based compounds are known to have a broad range of biological targets, including bacterial dna gyrase and topoisomerase iv enzymes .
Mode of Action
They function as effective inhibitors to suppress FtsZ polymerization and FtsZ GTPase activity, thus stopping cell division and causing cell death through interacting with the C-terminal interdomain cleft of FtsZ .
Result of Action
Based on the reported mode of action, it can be inferred that the compound likely causes bacterial cell death by inhibiting cell division .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(2,3-Dimethoxybenzoyl)quinoline; 97% in laboratory experiments include its water-solubility, its stability, and its availability in large quantities. Additionally, 4-(2,3-Dimethoxybenzoyl)quinoline; 97% is relatively inexpensive and can be easily synthesized. The main limitation of 4-(2,3-Dimethoxybenzoyl)quinoline; 97% is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
The potential future directions for 4-(2,3-Dimethoxybenzoyl)quinoline; 97% research include further studies of its mechanism of action, its biochemical and physiological effects, its applications in drug discovery, and its potential therapeutic applications. Additionally, more research is needed to determine the optimal conditions for synthesizing 4-(2,3-Dimethoxybenzoyl)quinoline; 97%, as well as the optimal concentrations for its use in laboratory experiments. Finally, further studies are needed to determine the potential adverse effects of 4-(2,3-Dimethoxybenzoyl)quinoline; 97% on humans and animals.
Méthodes De Synthèse
4-(2,3-Dimethoxybenzoyl)quinoline; 97% can be synthesized by several methods. The most common method is the reaction of 2,3-dimethoxybenzaldehyde with piperidine in the presence of a base, such as sodium hydroxide. This reaction produces 4-(2,3-Dimethoxybenzoyl)quinoline; 97% in high yields. Other methods of synthesis include the reaction of 2,3-dimethoxybenzaldehyde with an amine, such as piperidine, in the presence of a base, as well as the reaction of 2,3-dimethoxybenzaldehyde with an amine, such as piperidine, in the presence of an acid.
Propriétés
IUPAC Name |
(2,3-dimethoxyphenyl)-quinolin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-21-16-9-5-7-14(18(16)22-2)17(20)13-10-12-6-3-4-8-15(12)19-11-13/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYKVVDNOAVCLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)C2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2S,3S)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6416535.png)


![Carbonofluoridothioic acid S-[1-(1,1-difluoroethyl)nonyl]ester, 96%](/img/structure/B6416546.png)




![(Butan-2-yl)[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B6416581.png)